Dby HY Peptide (608-622), mouse

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

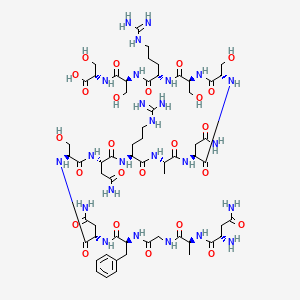

C60H97N25O25 |

|---|---|

Poids moléculaire |

1568.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C60H97N25O25/c1-25(73-47(98)28(61)15-40(62)91)45(96)72-19-44(95)75-31(14-27-8-4-3-5-9-27)50(101)79-34(18-43(65)94)53(104)82-36(21-87)55(106)80-33(17-42(64)93)51(102)76-29(10-6-12-70-59(66)67)48(99)74-26(2)46(97)78-32(16-41(63)92)52(103)83-37(22-88)56(107)84-35(20-86)54(105)77-30(11-7-13-71-60(68)69)49(100)81-38(23-89)57(108)85-39(24-90)58(109)110/h3-5,8-9,25-26,28-39,86-90H,6-7,10-24,61H2,1-2H3,(H2,62,91)(H2,63,92)(H2,64,93)(H2,65,94)(H,72,96)(H,73,98)(H,74,99)(H,75,95)(H,76,102)(H,77,105)(H,78,97)(H,79,101)(H,80,106)(H,81,100)(H,82,104)(H,83,103)(H,84,107)(H,85,108)(H,109,110)(H4,66,67,70)(H4,68,69,71)/t25-,26-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |

Clé InChI |

DQFKVRRBCAXUFJ-FHYRXMNRSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |

SMILES canonique |

CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Dby HY Peptide (608-622): A Mouse Minor Histocompatibility Antigen

This technical guide provides a comprehensive overview of the Dby HY peptide (608-622), a key minor histocompatibility antigen of mouse origin. It is intended for researchers, scientists, and drug development professionals working in immunology, transplantation, and related fields. This document details the peptide's discovery, its molecular characteristics, and the experimental methodologies used to study its function.

Core Concepts: Origin and Discovery

The Dby HY peptide (608-622) is a 15-amino acid peptide with the sequence NAGFNSNRANSSRSS.[1] It is derived from the Dby protein, which is encoded by the Dby gene located on the Y chromosome of the mouse.[1][2] The Dby protein is a putative DEAD-box RNA helicase, characterized by the presence of a conserved Asp-Glu-Ala-Asp (DEAD) motif.[1][2]

The discovery of this peptide is rooted in the broader study of minor histocompatibility (H-Y) antigens. These antigens are polymorphic peptides that can elicit an immune response, particularly in the context of tissue or organ transplantation between genetically different individuals of the same species. When a female mouse (XX) receives a tissue graft from a male mouse (XY) of the same inbred strain, the female's immune system can recognize Y-chromosome-encoded peptides as foreign and mount a rejection response. The Dby HY peptide (608-622) was identified as one such H-Y antigen presented by the Major Histocompatibility Complex (MHC) class II molecule, I-Ab.[1] This presentation to CD4+ T helper cells is a critical step in initiating an immune response against male cells.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the immunological activity of the Dby HY Peptide (608-622).

Table 1: Molecular and Immunological Properties

| Property | Value | Reference |

| Amino Acid Sequence | NAGFNSNRANSSRSS | [1] |

| Originating Protein | Dby (DEAD-box RNA helicase Y) | [1][2] |

| Gene Location | Mouse Y chromosome | [2] |

| MHC Restriction | I-Ab (MHC Class II) | [1] |

| Responding T-cell Population | CD4+ T cells |

Table 2: In Vivo Cytotoxicity Data

| Experimental Model | Target Cells | Effector Cells | Specific Lysis (%) | Time Point | Reference |

| In vivo cytotoxicity assay in female C57BL/6 mice immunized with male splenocytes | Dby peptide-pulsed female splenocytes | In vivo primed female CD4+ T cells | 65 | 48 hours post-transfer | [3] |

Table 3: Kinetics of In Vivo CD4+ T-cell Response

| Time Post-Immunization (Days) | Relative CD4+ T-cell Response (IFN-γ production) | Reference |

| 5 | Detectable | [3] |

| 9 | Peak | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the Dby HY Peptide (608-622) are provided below.

In Vivo Cytotoxicity Assay

This protocol is adapted from methodologies used to assess the in vivo killing of target cells pulsed with the Dby HY peptide.[3]

Objective: To quantify the antigen-specific cytotoxic T lymphocyte (CTL) activity in vivo.

Materials:

-

Female C57BL/6 (H-2b) mice

-

Male C57BL/6 (H-2b) splenocytes for immunization

-

Female C57BL/6 splenocytes as target cells

-

Dby HY Peptide (608-622) (NAGFNSNRANSSRSS)

-

Control peptide (e.g., an irrelevant I-Ab-binding peptide)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phosphate-buffered saline (PBS)

-

Complete RPMI-1640 medium

-

Flow cytometer

Procedure:

-

Immunization: Immunize female C57BL/6 mice by intravenous (i.v.) injection of 2 x 107 male C57BL/6 splenocytes.

-

Target Cell Preparation:

-

Harvest spleens from naive female C57BL/6 mice and prepare a single-cell suspension.

-

Divide the splenocytes into two populations.

-

Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration of CFSE (CFSElow).

-

Pulse the CFSEhigh cells with 1 µM Dby HY Peptide (608-622) in complete RPMI-1640 medium for 1 hour at 37°C.

-

Pulse the CFSElow cells with 1 µM of a control peptide under the same conditions.

-

Wash both cell populations extensively with PBS.

-

-

Adoptive Transfer:

-

Mix equal numbers of the CFSEhigh (Dby-pulsed) and CFSElow (control-pulsed) target cells.

-

Inject a total of 2 x 107 mixed cells i.v. into the immunized female mice (typically 9 days post-immunization, at the peak of the CD4+ T-cell response).

-

-

Analysis:

-

After 48 hours, harvest spleens and lymph nodes from the recipient mice.

-

Prepare single-cell suspensions.

-

Analyze the cell suspensions by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

-

-

Calculation of Specific Lysis:

-

The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immune mice / Ratio in naive mice)] x 100

-

Where the ratio is (number of CFSEhigh cells) / (number of CFSElow cells).

-

Intracellular Cytokine Staining (ICS) for T-cell Activation

This protocol outlines the general steps for detecting cytokine production in Dby-specific T cells following in vitro restimulation.

Objective: To identify and quantify T cells producing specific cytokines (e.g., IFN-γ, IL-2) in response to the Dby HY peptide.

Materials:

-

Splenocytes from female C57BL/6 mice immunized with male splenocytes

-

Dby HY Peptide (608-622)

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Anti-mouse CD4, anti-mouse IFN-γ, and anti-mouse IL-2 antibodies conjugated to different fluorochromes

-

Fixation/Permeabilization buffers

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Prepare a single-cell suspension of splenocytes from immunized mice.

-

Plate 1-2 x 106 cells per well in a 96-well plate.

-

Stimulate the cells with 1 µM Dby HY Peptide (608-622) for 4-6 hours at 37°C.

-

Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

Add a protein transport inhibitor (e.g., Brefeldin A) for the duration of the stimulation to trap cytokines intracellularly.

-

-

Surface Staining:

-

Wash the cells with FACS buffer.

-

Stain for cell surface markers, such as CD4, by incubating with a fluorochrome-conjugated anti-CD4 antibody for 30 minutes on ice.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound surface antibodies.

-

Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells and resuspend in a permeabilization buffer.

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies to the permeabilized cells.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove unbound intracellular antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD4+ T-cell population and then quantifying the percentage of cells positive for IFN-γ and/or IL-2.

-

Mandatory Visualizations

The following diagrams illustrate key processes and workflows related to the Dby HY Peptide (608-622).

Caption: Processing and presentation of the Dby HY peptide.

Caption: Workflow for an in vivo cytotoxicity assay.

References

A Technical Guide to Dby HY Peptide (608-622): Sequence, Structure, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Dby HY Peptide (608-622), a significant peptide in immunological research. This document details its amino acid sequence, physicochemical properties, and delves into the experimental protocols for its synthesis, purification, and use in functional assays. While a definitive three-dimensional structure has not been elucidated in publicly available literature, this guide offers insights into its likely characteristics and the methodologies that would be employed for its structural determination.

Core Peptide Information

The Dby HY Peptide (608-622) is a 15-amino acid peptide derived from the Dby protein (DEAD-box helicase Y-linked), which is a putative RNA helicase.[1] It is recognized as a minor histocompatibility (H-Y) antigen and serves as an epitope for CD4+ T cells in the context of the murine major histocompatibility complex (MHC) class II molecule I-Ab.

Amino Acid Sequence and Physicochemical Properties

The primary structure and key physicochemical properties of the Dby HY Peptide (608-622) are summarized in the table below.

| Property | Value |

| Amino Acid Sequence (Single Letter Code) | NAGFNSNRANSSRSS |

| Amino Acid Sequence (Three Letter Code) | Asn-Ala-Gly-Phe-Asn-Ser-Asn-Arg-Ala-Asn-Ser-Ser-Arg-Ser-Ser |

| Molecular Formula | C60H97N25O25 |

| Molecular Weight | 1568.56 g/mol |

| CAS Number | 288855-20-9 |

Peptide Structure

As of the latest available data, there is no experimentally determined three-dimensional structure for the Dby HY Peptide (608-622) in the Protein Data Bank (PDB) or other structural databases. Peptides of this length are typically flexible in solution and may adopt a defined conformation only upon binding to their target, such as the MHC-II molecule.

Structural Investigation Workflow:

The following diagram illustrates a typical workflow for determining the three-dimensional structure of a peptide like Dby HY (608-622).

Caption: Workflow for peptide structure determination.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and immunological application of the Dby HY Peptide (608-622). These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The Dby HY Peptide (608-622) is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

General Protocol:

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide, or a Wang resin for a C-terminally carboxylated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence (Ser, Ser, Arg, Ser, Ser, Asn, Ala, Arg, Asn, Ser, Asn, Phe, Gly, Ala, Asn).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then dissolve it in a water/acetonitrile mixture for lyophilization.

SPPS Workflow Diagram:

Caption: The iterative cycle of Fmoc-based SPPS.

Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC.

General Protocol:

-

Column: Use a C18 stationary phase column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be 5-60% B over 30-60 minutes.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Quality Control: Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.

General Protocol:

-

Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent.

-

Analysis: Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight of the peptide.

-

Verification: Compare the experimentally determined molecular weight with the theoretical molecular weight (1568.56 Da).

Immunological Application: T-Cell Proliferation Assay

The Dby HY Peptide (608-622) can be used to stimulate the proliferation of specific CD4+ T cells in vitro.

General Protocol:

-

Cell Preparation: Isolate splenocytes from immunized or naive mice and prepare a single-cell suspension.

-

Cell Culture: Plate the splenocytes in a 96-well plate at a density of 2 x 105 to 5 x 105 cells per well in complete RPMI-1640 medium.

-

Peptide Stimulation: Add the Dby HY Peptide (608-622) to the wells at a final concentration of 1-10 µM. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement:

-

[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Alternatively, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which indicates cell division.

-

T-Cell Proliferation Assay Workflow:

Caption: Workflow for assessing T-cell proliferation in response to the peptide.

Conclusion

The Dby HY Peptide (608-622) is a valuable tool for studying T-cell responses in the context of minor histocompatibility antigens. While its three-dimensional structure remains to be determined, the well-established protocols for its synthesis and application enable its effective use in immunological research. This guide provides a foundational resource for researchers and professionals working with this important peptide.

References

Technical Guide: Dby HY Peptide (608-622) as a CD4+ T Cell Epitope

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Dby HY peptide (608-622) is a critical minor histocompatibility antigen (mHA) derived from the Y-chromosome-encoded DEAD-box helicase Y protein (Dby). As a male-specific epitope, it is a key target for the female immune system in settings such as hematopoietic stem cell transplantation (HSCT) from a female donor to a male recipient, where it can elicit potent CD4+ T cell responses. These responses are implicated in both beneficial graft-versus-leukemia (GVL) effects and detrimental graft-versus-host disease (GVHD). This guide provides a comprehensive technical overview of the Dby HY (608-622) peptide, including its immunological properties, the pathways it engages, and detailed protocols for its study.

Peptide Characteristics and Immunological Properties

The Dby HY (608-622) peptide is a well-characterized murine CD4+ T cell epitope. Its recognition is a classic example of an immune response against a minor histocompatibility antigen. Minor histocompatibility antigens are polymorphic peptides that can induce an alloimmune response in the context of an otherwise matched Major Histocompatibility Complex (MHC).[1]

Data Presentation

The fundamental properties and immunological context of the Dby HY (608-622) peptide are summarized below.

Table 1: Core Characteristics of the Murine Dby HY (608-622) Peptide

| Property | Description | Reference(s) |

|---|---|---|

| Sequence | NAGFNSNRANSSRSS | [2][3] |

| Source Protein | DEAD-box helicase Y (Dby) | [2][3] |

| Gene Location | Y-chromosome | [4] |

| Antigen Type | Minor Histocompatibility Antigen (H-Y) | [1][4] |

| MHC Restriction | I-Ab (Murine MHC Class II) | [4][5][6] |

| Responding Cell | CD4+ T Helper Cell |[5][7] |

Table 2: Summary of T Cell Responses to Dby HY (608-622) Stimulation

| Experimental Readout | Typical Result | Description | Reference(s) |

|---|---|---|---|

| T Cell Proliferation | Significant increase over background | Female T cells show robust proliferation upon encountering male antigen-presenting cells or stimulation with the Dby peptide. This is often measured via CFSE dilution or [³H]-thymidine incorporation. | [4][5] |

| Cytokine Secretion | Production of Th1-type cytokines | Activated Dby-specific CD4+ T cells secrete effector cytokines, primarily Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which orchestrate further immune responses. | [7] |

| In Vivo Rejection | Rejection of male tissue/cells | In female-to-male transplant models, Dby-specific CD4+ T cells provide essential help to CD8+ T cells, leading to the rejection of male cells. | [7] |

| GVHD Pathogenesis | Contributes to chronic GVHD | In humans, immune responses to H-Y antigens, including DBY, are strongly correlated with the development of chronic graft-versus-host disease after female-to-male transplantation. |[8][9] |

Biological Pathways

Antigen Processing and Presentation

The Dby protein, like other cellular proteins, is processed by Antigen Presenting Cells (APCs) such as dendritic cells and B cells. The resulting Dby (608-622) peptide is loaded onto MHC class II molecules (I-Ab in the C57BL/6 mouse model) and presented on the cell surface for surveillance by CD4+ T cells.

CD4+ T Cell Activation Signaling

Upon recognition of the Dby(608-622)-I-Ab complex by a specific T Cell Receptor (TCR), a signaling cascade is initiated within the CD4+ T cell, leading to cellular activation, proliferation, and effector function.

Experimental Protocols & Workflows

Studying the Dby HY (608-622) epitope involves several key immunological assays to measure T cell responses.

Experimental Workflow for Epitope Identification & Characterization

The general workflow to identify an mHA epitope like Dby (608-622) and confirm its immunogenicity is outlined below.

Protocol 1: T Cell Proliferation Assay (CFSE Dye Dilution)

This method uses the carboxyfluorescein succinimidyl ester (CFSE) dye to track cell divisions by flow cytometry. Each daughter cell inherits half the fluorescence of the parent.

-

Cell Preparation:

-

Prepare a single-cell suspension of splenocytes from a female C57BL/6 mouse (the responding population).

-

Lyse red blood cells using ACK lysis buffer. Wash cells with sterile PBS.

-

Isolate CD4+ T cells using a negative selection magnetic bead kit for the highest purity, or use total splenocytes.

-

-

CFSE Labeling:

-

Resuspend cells at 10-20 x 106 cells/mL in pre-warmed PBS with 0.1% BSA.

-

Add CFSE stock solution (in DMSO) to a final concentration of 1-5 µM. Immediately vortex gently to mix.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS). The serum proteins will bind any free CFSE.

-

Incubate for 5 minutes on ice. Wash the cells 2-3 times with complete medium to remove unbound dye.

-

-

Cell Culture and Stimulation:

-

Prepare antigen-presenting cells (APCs) by taking splenocytes from a male C57BL/6 mouse and irradiating them (e.g., 3000 rads) to prevent their proliferation.

-

In a 96-well round-bottom plate, co-culture 2 x 105 CFSE-labeled female responder cells with 4 x 105 irradiated male APCs.

-

Alternatively, use irradiated female APCs pulsed with the Dby HY (608-622) peptide. Add the peptide to wells at a final concentration of 1-10 µg/mL.

-

Include controls: Unstimulated (responders + APCs, no peptide) and a positive control (e.g., Concanavalin A or anti-CD3/CD28 beads).

-

Culture for 3-5 days at 37°C, 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest cells from the wells.

-

Stain with fluorescently-labeled antibodies against surface markers, such as anti-CD4 and anti-CD8, and a viability dye (e.g., 7-AAD or DAPI).

-

Acquire events on a flow cytometer. The CFSE signal is typically detected in the FITC channel.

-

Gate on live, single, CD4+ lymphocytes. Analyze the CFSE histogram to identify distinct peaks, each representing a cell division.

-

Protocol 2: T Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This classic assay measures proliferation by the incorporation of radioactive thymidine (B127349) into the DNA of dividing cells.

-

Cell Culture and Stimulation:

-

Set up the cell culture as described in Step 3 of the CFSE protocol in a 96-well flat-bottom plate. Culture for 60-72 hours.

-

-

Pulsing with [³H]-Thymidine:

-

For the final 16-18 hours of culture, add 1 µCi of [³H]-thymidine to each well.

-

Caution: Handle radioactive material according to institutional safety protocols.

-

-

Cell Harvesting and Measurement:

-

Harvest the cells onto a glass fiber filter mat using an automated cell harvester. The harvester lyses the cells and traps the DNA on the filter.

-

Wash the filter extensively to remove unincorporated [³H]-thymidine.

-

Allow the filter mat to dry completely.

-

Place the mat in a sample bag with scintillation fluid.

-

Measure the radioactivity of each filter spot using a liquid scintillation counter. Data is obtained as counts per minute (CPM).

-

-

Data Analysis:

-

Calculate the mean CPM for replicate wells.

-

Determine the Stimulation Index (SI) :

-

SI = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells)

-

An SI ≥ 3 is typically considered a positive response.

-

-

References

- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mucosalimmunology.ch [mucosalimmunology.ch]

- 3. bu.edu [bu.edu]

- 4. Segregation of type 1 cytokine production in human peripheral blood lymphocytes: phenotypic differences between IFN-gamma and IL-2-producing cells in the CD8+ T cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brd.nci.nih.gov [brd.nci.nih.gov]

- 6. Dby HY Peptide (608-622), mouse - 1 mg [anaspec.com]

- 7. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 8. researchgate.net [researchgate.net]

- 9. Thymidine Incorporation Assay | Thermo Fisher Scientific - SG [thermofisher.com]

Dby HY Peptide (608-622) biological activity in vivo

An In-Depth Technical Guide to the In Vivo Biological Activity of Dby HY Peptide (608-622)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dby HY peptide (608-622), with the amino acid sequence NAGFNSNRANSSRSS, is a well-characterized, immunodominant MHC class II (I-Aᵇ)-restricted epitope of the male-specific minor histocompatibility antigen (HY) Dby.[1][2] Encoded on the Y chromosome, this peptide is a key target for the female immune system in response to male cells. In vivo, it elicits potent CD4+ T helper cell responses that can lead to either robust immunity or induced tolerance, depending on the context of presentation.[2][3] This peptide is a critical tool in preclinical models for studying transplant rejection, graft-versus-host disease (GVHD), and fetomaternal tolerance.[2][3][4] In human female-to-male hematopoietic stem cell transplantation, immune responses against the human DBY homolog are significantly associated with the development of chronic GVHD.[5][6] This guide provides a comprehensive overview of the in vivo activity of the murine Dby HY peptide (608-622), detailing its role in immune stimulation, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Core Biological Activity: CD4+ T Cell-Mediated Immunity

The primary in vivo function of the Dby HY peptide (608-622) is its recognition by CD4+ T lymphocytes in female animals possessing the corresponding MHC class II allele (H-2Aᵇ), such as C57BL/6 mice.[2] When female T cells encounter male cells (e.g., through transplantation or pregnancy), antigen-presenting cells (APCs) process the endogenously expressed Dby protein and present the 608-622 peptide on their surface via I-Aᵇ molecules. This peptide:MHC complex is recognized by the T-cell receptor (TCR) of naive CD4+ T cells, initiating their activation, proliferation, and differentiation into effector T helper (Th) cells.

These activated Th cells orchestrate a broader anti-male immune response, primarily by:

-

Providing "help" to CD8+ cytotoxic T lymphocytes (CTLs): This is crucial for the robust activation and memory formation of CTLs that target other HY epitopes presented on MHC class I molecules, leading to the direct killing of male cells.

-

Activating B cells: This can lead to the production of antibodies against HY antigens.[4][5] The presence of antibodies against DBY in human patients is a strong predictor of chronic GVHD.[6]

-

Secreting pro-inflammatory cytokines: These cytokines further amplify the immune response and recruit other immune cells.

Signaling Pathway for CD4+ T Cell Activation

The recognition of the Dby HY peptide by a CD4+ T cell initiates a well-defined signaling cascade, leading to cellular activation.

Caption: MHC-II presentation of Dby peptide and T-cell activation.

Quantitative In Vivo Data

The immunomodulatory effects of the Dby HY (608-622) peptide have been quantified in various preclinical models. The tables below summarize key findings from published studies.

Table 1: Effect on Allograft Rejection (Female Anti-Male Skin Graft)

| Experimental Group | Animal Model | Median Survival Time (MST) of Male Skin Graft | Outcome vs. Control | Reference |

| Control (Untreated or Female DC alone) | C57BL/6 | ~25-30 days | - | [3][7] |

| Pre-treatment with Dby (608-622) peptide-pulsed female DC | C57BL/6 | 14.5 days | Rejection Accelerated | [3][7] |

| Pre-treatment with male cells (Positive Control) | C57BL/6 | 12.5 days | Rejection Accelerated | [3] |

Table 2: In Vivo Cytotoxicity Mediated by HY-Specific T Cells

| Target Cells | Animal Model | Time Post-Transfer | Specific Lysis (%) | Effector Cell Type Implicated | Reference |

| Dby (608-622) peptide-pulsed female targets | C57BL/6 | 48 hours | ~65% | CD4+ T cells | [8] |

Table 3: Cellular Proliferation in Response to Pregnancy

| Maternal Splenocytes From | Animal Model | Antigen Stimulation in vitro | Proliferation Outcome | Reference |

| Virgin Female Mice | C57BL/6 | Dby (608-622) | No significant response | [2] |

| Parous Female Mice (post-male pregnancy) | C57BL/6 | Dby (608-622) | Significant increase in proliferation vs. control | [2] |

Detailed Experimental Protocols

Precise methodology is critical for reproducing the in vivo effects of the Dby HY peptide. The following are detailed protocols based on common practices in the cited literature.

Protocol: In Vivo Immunization with Peptide-Pulsed Dendritic Cells

This protocol is used to induce an active immune response (sensitization) leading to accelerated skin graft rejection.[3]

-

Bone Marrow-Derived Dendritic Cell (BMDC) Generation:

-

Harvest bone marrow from the femurs and tibias of female C57BL/6 mice.

-

Lyse red blood cells using ACK lysis buffer.

-

Culture bone marrow cells at 2 x 10⁵ cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4.

-

On day 3, replace half of the culture medium with fresh medium containing cytokines.

-

On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

-

-

Peptide Pulsing:

-

Resuspend immature BMDCs at 1 x 10⁶ cells/mL in serum-free medium.

-

Add Dby HY (608-622) peptide to a final concentration of 50-100 µg/mL.

-

Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

-

Wash the cells three times with sterile PBS to remove excess, unbound peptide.

-

-

In Vivo Administration:

-

Resuspend the washed, peptide-pulsed BMDCs in sterile PBS.

-

Inject 5 x 10⁵ cells in a volume of 50 µL subcutaneously into the flank of recipient female C57BL/6 mice.

-

Use this pre-treatment 7-21 days before challenging with a male skin graft.

-

Protocol: In Vivo Cytotoxicity Assay

This protocol measures the ability of activated T cells to kill target cells presenting the Dby peptide in vivo.[8][9]

-

Preparation of Target and Control Cell Populations:

-

Harvest splenocytes from a naive female B6.SJL (Ly5.1+) donor mouse to allow for tracking in recipient Ly5.2+ mice.

-

Split the splenocyte population into two.

-

Target Population: Label with a high concentration of CFSE (e.g., 5 µM) and pulse with 1 µM Dby (608-622) peptide for 1 hour at 37°C.

-

Control Population: Label with a low concentration of CFSE (e.g., 0.5 µM) and pulse with an irrelevant control peptide (e.g., LLO₁₉₀₋₂₀₁).[2]

-

Wash both cell populations extensively to remove excess peptide and CFSE.

-

-

Cell Injection:

-

Mix the target (CFSE^high) and control (CFSE^low) populations at a 1:1 ratio.

-

Inject a total of 1-2 x 10⁷ cells intravenously into recipient mice (e.g., naive female mice or those previously immunized with male cells).

-

-

Analysis:

-

After 8-48 hours, harvest spleens from recipient mice.[8]

-

Prepare single-cell suspensions and analyze by flow cytometry.

-

Gate on the donor (Ly5.1+) cells and distinguish the target (CFSE^high) and control (CFSE^low) peaks.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio_immune / Ratio_naive)] x 100 where Ratio = (% CFSE^high / % CFSE^low)

-

Mandatory Visualizations: Workflows and Relationships

Experimental Workflow for Assessing Peptide-Induced Immunity

Caption: Workflow for testing Dby peptide's effect on graft rejection.

Dichotomous Role of HY Peptides in Transplantation

Caption: Contrasting in vivo outcomes of Dby vs. Uty HY peptides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pregnancy induces a fetal antigen-specific maternal T regulatory cell response that contributes to tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Minor Histocompatibility Antigen DBY Elicits a Coordinated B and T Cell Response after Allogeneic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. The predictive value of HY antibodies for chronic graft-versus-host disease [gvhdhub.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of Dby HY Peptide (608-622) in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dby HY Peptide (608-622), with the amino acid sequence NAGFNSNRANSSRSS, is a well-characterized, MHC class II (I-Ab)-restricted T-cell epitope derived from the male-specific minor histocompatibility antigen (H-Y) encoded by the Dby gene. This peptide is a crucial tool in murine immunology research, providing a specific and potent stimulus for CD4+ T helper cells. Its application has been pivotal in elucidating fundamental mechanisms of T-cell tolerance, autoimmunity, graft-versus-host disease (GVHD), and anti-tumor immunity. This guide provides a comprehensive overview of the core research applications of the Dby HY peptide in mouse models, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of associated pathways and workflows.

Core Research Applications

The primary utility of the Dby HY peptide lies in its ability to elicit a robust and specific CD4+ T-cell response in female C57BL/6 mice, which do not express the Y-chromosome-encoded Dby protein. This specific reactivity has been exploited in several key areas of immunological research.

Transplantation Tolerance

The Dby HY peptide is extensively used to study the mechanisms of immunological tolerance in solid organ and bone marrow transplantation. In the context of sex-mismatched transplantation (male donor to female recipient), the Dby HY peptide is a key antigen recognized by the recipient's CD4+ T cells, leading to graft rejection. Researchers utilize this model to investigate strategies for inducing antigen-specific tolerance.

Key Findings:

-

Intranasal administration of the Dby HY peptide can induce tolerance to subsequent male skin grafts.

-

Co-administration of the peptide with tolerogenic nanoparticles can enhance tolerance induction and prevent graft rejection.

-

Tolerance induction is associated with the generation of regulatory T cells (Tregs) and a reduction in pro-inflammatory cytokine production.

Graft-versus-Host Disease (GVHD)

In allogeneic hematopoietic stem cell transplantation (HSCT), donor T-cell responses against host minor histocompatibility antigens are a major cause of GVHD. The Dby HY peptide serves as a model antigen to study the pathogenesis of GVHD in female recipients of male bone marrow.

Key Findings:

-

Adoptive transfer of Dby HY-specific CD4+ T cells into female recipients of male bone marrow can induce lethal GVHD.

-

The induction of Dby HY-specific regulatory T cells can prevent or ameliorate GVHD while preserving the beneficial graft-versus-leukemia (GVL) effect.

Cancer Immunotherapy

The Dby HY peptide has been employed as a model tumor antigen in pre-clinical studies of cancer immunotherapy, particularly for prostate cancer, as the Dby antigen is expressed on male-derived tumor cells.

Key Findings:

-

Vaccination with Dby HY peptide can elicit a CD4+ T-cell response that contributes to the rejection of Dby-expressing tumors.

-

Adoptive transfer of female T cells, which contain Dby HY-reactive T cells, can control the growth of prostate cancer in male mice.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing the Dby HY peptide (608-622) in mice.

| Table 1: In Vitro T-Cell Proliferation Assays |

| Experimental Setup |

| Splenocytes from female C57BL/6 mice immunized with male splenocytes were re-stimulated in vitro with Dby HY peptide. Proliferation was measured by [3H]-thymidine incorporation. |

| Peptide Concentration |

| 10 µM |

| 1 µg/ml |

| Table 2: ELISpot Assay for IFN-γ Secretion |

| Experimental Setup |

| Splenocytes from female mice immunized with male cells were stimulated with Dby HY peptide, and the frequency of IFN-γ-producing cells was determined by ELISpot assay. |

| Stimulation |

| Dby HY Peptide (10 µg/ml) |

| Table 3: In Vivo Cytotoxicity Assay |

| Experimental Setup |

| CFSE-labeled target cells (female splenocytes) pulsed with Dby HY peptide were adoptively transferred into female mice previously immunized with male cells. The specific lysis of target cells was measured by flow cytometry. |

| Time Point |

| Day 9 post-immunization |

Experimental Protocols

In Vitro T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol details the steps to measure the proliferation of Dby HY peptide-specific T cells from immunized mice.

Materials:

-

Single-cell suspension of splenocytes from immunized and control mice

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Dby HY Peptide (608-622), mouse (1 mg/mL stock in DMSO, diluted in sterile PBS)

-

Control peptide (e.g., an irrelevant MHC class II-binding peptide)

-

[3H]-thymidine (1 mCi/mL)

-

96-well round-bottom plates

-

Cell harvester and scintillation counter

Procedure:

-

Prepare a single-cell suspension of splenocytes from immunized and control female C57BL/6 mice.

-

Resuspend cells in complete RPMI-1640 medium to a final concentration of 2 x 106 cells/mL.

-

Plate 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well round-bottom plate.

-

Add 100 µL of complete RPMI-1640 medium containing the Dby HY peptide at a final concentration of 10 µM. For control wells, add medium with a control peptide or no peptide.

-

Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

During the last 18 hours of culture, pulse each well with 1 µCi of [3H]-thymidine.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Data are typically presented as mean counts per minute (CPM) ± standard deviation.

ELISpot Assay for IFN-γ Production

This protocol describes the detection of individual IFN-γ-secreting cells in response to Dby HY peptide stimulation.

Materials:

-

Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate)

-

PVDF-membrane 96-well plates

-

Single-cell suspension of splenocytes

-

Complete RPMI-1640 medium

-

This compound

-

Wash buffers (PBS and PBS-Tween20)

-

ELISpot reader

Procedure:

-

Coat the PVDF-membrane 96-well plate with anti-mouse IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.

-

Wash the plate and block with complete RPMI-1640 medium for 2 hours at room temperature.

-

Prepare a single-cell suspension of splenocytes from immunized and control mice.

-

Add 2-5 x 105 cells per well to the coated plate.

-

Stimulate the cells with Dby HY peptide at a final concentration of 10 µg/mL. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate to remove cells and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution. Monitor for the development of spots.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely and count the spots using an ELISpot reader.

-

Results are expressed as the number of spot-forming units (SFU) per million cells.

In Vivo Cytotoxicity Assay

This protocol outlines the measurement of Dby HY peptide-specific cytotoxic T lymphocyte (CTL) activity in vivo.

Materials:

-

Splenocytes from naive female C57BL/6 mice (for target cells)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

This compound

-

Control peptide

-

Immunized and naive control recipient mice

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes from naive female C57BL/6 mice.

-

Divide the splenocytes into two populations.

-

Label one population with a high concentration of CFSE (e.g., 5 µM) and the other with a low concentration (e.g., 0.5 µM).

-

Pulse the CFSEhigh population with the Dby HY peptide (1 µM) for 1 hour at 37°C.

-

Pulse the CFSElow population with a control peptide.

-

Wash both cell populations to remove excess peptide.

-

Mix the two populations at a 1:1 ratio.

-

Inject a total of 1-2 x 107 mixed cells intravenously into immunized and naive control recipient mice.

-

After 18-24 hours, harvest spleens and/or lymph nodes from the recipient mice.

-

Analyze the single-cell suspensions by flow cytometry, gating on the CFSE-positive populations.

-

The percentage of specific lysis is calculated using the formula: (1 - (ratio of immune / ratio of naive)) x 100, where the ratio is (% CFSEhigh / % CFSElow).[1]

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway upon Dby HY Peptide-MHC Class II Recognition

The recognition of the Dby HY peptide presented by the I-Ab molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) of a CD4+ T cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and differentiation.

Caption: TCR signaling cascade initiated by Dby HY peptide presentation.

Experimental Workflow for In Vivo T-Cell Response Analysis

The following diagram illustrates a typical workflow for studying the in vivo T-cell response to the Dby HY peptide in mice.

Caption: Workflow for analyzing Dby HY peptide-specific T-cell responses.

Conclusion

The Dby HY Peptide (608-622) remains an indispensable tool for murine immunology research. Its well-defined characteristics and potent, specific activity in C57BL/6 mice provide a robust system for investigating complex immunological processes. The applications in transplantation tolerance, GVHD, and cancer immunotherapy have significantly advanced our understanding of CD4+ T-cell biology and have paved the way for the development of novel therapeutic strategies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this valuable research peptide by scientists and drug development professionals.

References

An In-depth Technical Guide on Dby HY Peptide (608-622) and its Relevance in Transplantation Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of transplantation immunology, minor histocompatibility antigens (mHAs) are critical players in the outcomes of allogeneic hematopoietic stem cell transplantation (HSCT).[1][2] These antigens are peptides derived from polymorphic proteins that differ between a donor and a recipient.[2][3] Even in cases of complete matching for the major histocompatibility complex (MHC), or human leukocyte antigen (HLA) in humans, disparities in mHAs can lead to potent T-cell mediated immune responses.[3][4] These responses can manifest as detrimental graft-versus-host disease (GVHD), where donor immune cells attack recipient tissues, or as a beneficial graft-versus-leukemia (GVL) effect, targeting and eliminating residual cancer cells.[1][2][3]

One of the most well-studied groups of mHAs are the H-Y antigens, which are encoded on the Y chromosome. These antigens become immunologically significant in sex-mismatched transplantations, specifically when a female patient receives a graft from a male donor. The Dby protein, also known as DEAD-box helicase Y, is a prototypic H-Y antigen. A specific peptide fragment of this protein, Dby HY peptide (608-622) with the amino acid sequence NAGFNSNRANSSRSS, has been identified as a key epitope recognized by CD4+ T helper cells.[5][6] This guide provides a comprehensive overview of the Dby HY peptide (608-622), its immunological properties, and its significance in the context of transplantation.

Quantitative Data on Dby HY Peptide (608-622)

The immunogenicity of the Dby HY peptide is fundamentally linked to its ability to be presented by MHC class II molecules and subsequently recognized by T-cell receptors. Quantitative measurements of these interactions are crucial for understanding its role in immune responses.

MHC Class II Binding Affinity

| Peptide | MHC Allele | Binding Affinity (IC50) | Reference |

| Dby HY Peptide (608-622) | I-A(b) | Data not available | [5] |

Table 1: MHC Class II Binding Affinity of Dby HY Peptide (608-622). Further research is needed to quantify the precise binding affinity.

Frequency of Dby HY Peptide-Specific T Cells

The frequency of antigen-specific T cells in the peripheral blood is a key indicator of the magnitude of an immune response. In the context of H-Y antigens, the frequency of Dby-specific T cells has been shown to be significantly elevated in male patients with chronic GVHD after receiving a transplant from a female donor. One study demonstrated that the frequency of CD4+ T cells specific for a single Dby peptide was approximately 0.03% of the total CD4+ T cell population in a patient post-transplant.[9]

| T Cell Specificity | Patient Cohort | Frequency | Assay Method | Reference |

| Dby HY Peptide-Specific CD4+ T Cells | Male patient with cGVHD post-female donor HSCT | ~75 spot-forming cells / 10^6 PBMCs (~0.03% of CD4+ T cells) | ELISpot | [9] |

Table 2: Frequency of Dby HY Peptide-Specific T Cells in a Clinical Setting.

Experimental Protocols

The study of Dby HY peptide-specific T cells relies on a variety of immunological assays. Below are detailed methodologies for key experiments.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to antigenic stimulation.[10][11]

Objective: To quantify the proliferation of Dby HY peptide-specific CD4+ T cells.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a female mouse previously immunized with male cells, or from a female patient post-transplant from a male donor.[12]

-

CFSE Labeling:

-

Cell Culture:

-

Culture 5x10^5 CFSE-labeled T cells with 1x10^5 antigen-presenting cells (APCs), such as dendritic cells.[12]

-

Add the Dby HY peptide (608-622) at a concentration of 10 µM.[5]

-

Include a negative control (no peptide) and a positive control (e.g., a known immunogenic peptide or anti-CD3/CD28 beads).[13]

-

Incubate for 4 days at 37°C.[12]

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD4.

-

Acquire the samples on a flow cytometer.

-

Gate on the CD4+ T cell population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

-

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.[14][15][16]

Objective: To determine the frequency of Dby HY peptide-specific IFN-γ-secreting T cells.

Methodology:

-

Plate Coating:

-

Pre-wet an ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS.[14]

-

Coat the wells with an anti-IFN-γ capture antibody (10 µg/mL in sterile PBS) and incubate overnight at 4°C.[14]

-

-

Blocking:

-

Wash the plate to remove unbound antibody.

-

Block the membrane with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.[14]

-

-

Cell Plating and Stimulation:

-

Detection:

-

Development:

-

Add a substrate solution (e.g., BCIP/NBT) and incubate in the dark until distinct spots appear.[18]

-

Stop the reaction by washing with tap water.

-

Dry the plate and count the spots using an ELISpot reader.

-

MHC Class II Tetramer Staining

MHC tetramers are complexes of four MHC molecules bound to a specific peptide, which can be used to directly visualize and quantify antigen-specific T cells by flow cytometry.[19][20]

Objective: To directly detect and quantify Dby HY peptide-specific CD4+ T cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of PBMCs or lymphocytes at a concentration of 2-5 x 10^7 cells/ml in FACS buffer.[21]

-

Staining:

-

Add the fluorescently labeled I-A(b) Dby HY (608-622) tetramer reagent to the cells. The optimal concentration should be determined by titration, but a final dilution of 1:100 to 1:200 is often used.[21]

-

Add other antibodies for surface markers, such as anti-CD4, anti-CD3, and a viability dye.

-

Incubate on ice for 60 minutes in the dark.[21]

-

-

Washing:

-

Wash the cells three times with FACS buffer.[21]

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in 1% paraformaldehyde.[21]

-

Acquire the samples on a flow cytometer.

-

Gate on live, single, CD3+, CD4+ lymphocytes and then identify the population of cells that are positive for the Dby HY tetramer.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: Antigen processing and presentation pathway for the Dby HY peptide.

Caption: Experimental workflow for an IFN-γ ELISpot assay.

Caption: Logical relationship in sex-mismatched transplantation leading to an immune response.

Conclusion

The Dby HY peptide (608-622) serves as a crucial model antigen for studying the complex interplay of immune responses in sex-mismatched allogeneic hematopoietic stem cell transplantation. Its ability to elicit a CD4+ T cell response highlights the importance of minor histocompatibility antigens in the development of both graft-versus-host disease and the beneficial graft-versus-leukemia effect.[1][2][3] A thorough understanding of the mechanisms by which Dby and other mHAs are processed, presented, and recognized is paramount for the development of novel therapeutic strategies. These strategies may include the selective depletion of mHA-reactive T cells to prevent GVHD or the enrichment and expansion of these cells to enhance the GVL effect, ultimately leading to improved outcomes for patients undergoing HSCT.

References

- 1. Minor histocompatibility antigens to predict, monitor or manipulate GvL and GvHD after allogeneic hematopoietic cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minor histocompatibility antigens in human stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting minor histocompatibility antigens in graft versus tumor or graft versus leukemia responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minors come of age: Minor histocompatibility antigens and graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Dby HY Peptide (608-622), mouse - 1 mg [anaspec.com]

- 7. High-affinity binding of short peptides to major histocompatibility complex class II molecules by anchor combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide binding to HLA class I molecules: homogenous, high-throughput screening, and affinity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minor Histocompatibility Antigen DBY Elicits a Coordinated B and T Cell Response after Allogeneic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. proimmune.com [proimmune.com]

- 12. mucosalimmunology.ch [mucosalimmunology.ch]

- 13. Competition for antigen determines the stability of T cell–dendritic cell interactions during clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. INF-gamma Release ELISpot Assay [en.bio-protocol.org]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. stemcell.com [stemcell.com]

- 18. INF-gamma Release ELISpot Assay [bio-protocol.org]

- 19. Identification of Human Antigen-Specific T Cells Using Class II MHC Tetramer Staining and Enrichment | Springer Nature Experiments [experiments.springernature.com]

- 20. lubio.ch [lubio.ch]

- 21. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]

Methodological & Application

Application Notes and Protocols: Dby HY Peptide (608-622), Mouse T Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dby HY Peptide (608-622), with the amino acid sequence NAGFNSNRANSSRSS, is a well-characterized, I-A(^b)-restricted CD4+ T cell epitope derived from the mouse Dead box Y-linked protein.[1][2][3][4] This peptide is a valuable tool for in vitro studies of T cell activation, proliferation, and differentiation. These application notes provide a detailed protocol for assessing mouse T cell proliferation in response to stimulation with the Dby HY Peptide (608-622). The primary method described is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay, a robust and widely used technique to monitor lymphocyte proliferation by flow cytometry.

Principle of the Assay

The CFSE-based T cell proliferation assay relies on the covalent labeling of intracellular proteins with the fluorescent dye CFSE. Upon cell division, the CFSE fluorescence is equally distributed between daughter cells, leading to a halving of fluorescence intensity with each successive generation. This allows for the quantitative analysis of cell proliferation by flow cytometry.

Data Presentation

Table 1: Recommended Reagent and Cell Concentrations

| Parameter | Recommended Concentration/Value | Notes |

| Responder Cells (Splenocytes) | 1 x 10^6 cells/mL | Isolated from female C57BL/6 mice.[5] |

| Dby HY Peptide (608-622) | 1 - 10 µM | A concentration of 10 µM has been shown to be effective.[5] |

| CFSE Staining Concentration | 0.5 - 5 µM | Titration may be necessary to optimize signal without inducing cytotoxicity. |

| Culture Duration | 72 - 96 hours | Optimal for observing multiple rounds of cell division.[5] |

| Positive Control | Anti-CD3/CD28 antibodies or Concanavalin A | To confirm cell viability and proliferative capacity. |

| Negative Control | Unstimulated cells (vehicle only) | To establish baseline fluorescence. |

Table 2: Representative T Cell Proliferation Data

| Treatment | Peptide Conc. (µM) | % Proliferated Cells (CFSE low) | Stimulation Index (SI) |

| Unstimulated Control | 0 | 2.5% | 1.0 |

| Dby HY Peptide (608-622) | 1 | 15.0% | 6.0 |

| Dby HY Peptide (608-622) | 5 | 45.0% | 18.0 |

| Dby HY Peptide (608-622) | 10 | 60.0% | 24.0 |

| Positive Control (Anti-CD3/CD28) | N/A | 85.0% | 34.0 |

Note: The data presented in this table are for illustrative purposes. Actual results may vary depending on experimental conditions and mouse strain. A stimulation index greater than 2 is generally considered a positive response.

Experimental Protocols

I. Preparation of Reagents

-

Complete RPMI (cRPMI) Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

-

Dby HY Peptide (608-622) Stock Solution: Dissolve the lyophilized peptide in sterile DMSO to create a 1 mM stock solution. Further dilute in sterile PBS or culture medium to the desired working concentrations. Store the stock solution in aliquots at -20°C or -80°C.[6]

-

CFSE Stock Solution: Prepare a 5 mM stock solution of CFSE in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

II. Isolation and Labeling of Mouse Splenocytes

-

Euthanize a female C57BL/6 mouse according to institutional guidelines.

-

Aseptically harvest the spleen and place it in a petri dish containing 5 mL of sterile PBS on ice.

-

Generate a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer using the plunger of a sterile syringe.

-

Wash the cells by adding 10 mL of PBS and centrifuging at 300 x g for 5 minutes at 4°C.

-

Lyse red blood cells using an ACK lysis buffer for 2-3 minutes at room temperature. Stop the lysis by adding 10 mL of cRPMI.

-

Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 10 mL of cRPMI.

-

Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Immediately vortex to ensure even labeling.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the labeling reaction by adding 5 volumes of cold cRPMI.

-

Centrifuge the cells at 300 x g for 5 minutes and wash twice with cRPMI to remove excess CFSE.

-

Resuspend the CFSE-labeled splenocytes in cRPMI to a final concentration of 1 x 10^6 cells/mL.

III. T Cell Proliferation Assay

-

Plate 100 µL of the CFSE-labeled cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.

-

Prepare serial dilutions of the Dby HY Peptide (608-622) in cRPMI at 2X the final desired concentration.

-

Add 100 µL of the 2X peptide solutions to the appropriate wells. For the unstimulated control, add 100 µL of cRPMI with the corresponding vehicle concentration. For the positive control, add 100 µL of cRPMI containing the appropriate concentration of anti-CD3/CD28 antibodies or another mitogen.

-

Culture the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO2.

IV. Flow Cytometry Analysis

-

After incubation, gently resuspend the cells in each well.

-

Transfer the cells to FACS tubes and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells with 200 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

(Optional) Stain for cell surface markers such as CD4 to specifically gate on the helper T cell population. Add fluorescently labeled anti-CD4 antibody and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells once with FACS buffer.

-

Resuspend the cells in 300 µL of FACS buffer for acquisition on a flow cytometer.

-

Acquire data, ensuring to collect a sufficient number of events in the lymphocyte gate.

-

Analyze the data using appropriate software. Gate on the live, single-cell, CD4+ lymphocyte population and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells.

Visualizations

Caption: T Cell Activation by Dby HY Peptide.

Caption: Experimental Workflow for T Cell Proliferation Assay.

References

Application Notes and Protocols for In Vivo Administration of Dby HY Peptide (608-622) in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of the Dby HY Peptide (608-622) in mice to elicit a CD4+ T cell response. This peptide is a well-characterized minor histocompatibility H-Y antigen epitope restricted by the I-Ab MHC class II molecule in C57BL/6 mice.[1][2][3] It is derived from the DEAD-box RNA helicase Y protein encoded on the Y chromosome.[4][5] In vivo administration is typically performed in female C57BL/6 mice to study immune responses against male-specific antigens, with applications in transplantation immunology, graft-versus-host disease (GVHD), and tumor immunology.[1][4]

I. Peptide Characteristics and Handling

-

Peptide: Dby HY Peptide (608-622)

-

Responding Cell Type: CD4+ T cells[2]

-

Molecular Weight: 1568.7 g/mol

-

Appearance: Lyophilized white powder

-

Storage of Lyophilized Peptide: Store at -20°C for long-term storage.

-

Reconstitution: Reconstitute the lyophilized peptide in sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 1-10 mg/mL). Further dilute the stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired final concentration for in vivo administration. Avoid repeated freeze-thaw cycles of the stock solution.

II. Experimental Protocols

A. Protocol for In Vivo Immunization of Female C57BL/6 Mice

This protocol describes how to immunize female C57BL/6 mice with the Dby HY peptide to generate a primary CD4+ T cell response.

Materials:

-

Dby HY Peptide (608-622)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Sterile, endotoxin-free PBS

-

Sterile syringes and needles (27-30 gauge)

-

Female C57BL/6 mice (6-8 weeks old)

Procedure:

-

Peptide-Adjuvant Emulsion Preparation:

-

Dilute the reconstituted Dby HY peptide stock solution in sterile PBS to a concentration of 2 mg/mL.

-

To prepare the emulsion for the primary immunization, mix equal volumes of the peptide solution (2 mg/mL) and Complete Freund's Adjuvant (CFA) to achieve a final peptide concentration of 1 mg/mL.

-

Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe or by vortexing until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed on the surface of cold water.

-

For booster immunizations, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.

-

-

Immunization Schedule:

-

Primary Immunization (Day 0): Inject 100 µL of the peptide-CFA emulsion subcutaneously (s.c.) at the base of the tail. This delivers a dose of 100 µg of the Dby HY peptide per mouse.

-

Booster Immunization (Day 14): Inject 100 µL of the peptide-IFA emulsion subcutaneously (s.c.) at a different site (e.g., the flank). This delivers a booster dose of 100 µg of the peptide.

-

-

Analysis of Immune Response:

-

Immune responses can be analyzed 7-10 days after the booster immunization.

-

Euthanize the mice and harvest spleens and/or draining lymph nodes.

-

Prepare single-cell suspensions for downstream applications such as ELISpot, intracellular cytokine staining, or T cell proliferation assays.

-

B. Protocol for Ex Vivo Restimulation and Analysis of Dby-Specific T Cells

This protocol outlines the procedure for restimulating splenocytes from immunized mice to quantify the Dby-specific T cell response.

Materials:

-

Single-cell suspension of splenocytes from immunized and control mice

-

Dby HY Peptide (608-622)

-

Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Brefeldin A (for intracellular cytokine staining)

-

[3H]-Thymidine (for proliferation assays)

-

ELISpot plates and reagents (for ELISpot assays)

-

Flow cytometry antibodies (e.g., anti-CD4, anti-IFN-γ)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.

-

Ex Vivo Restimulation:

-

Plate the splenocytes in a 96-well plate at a density of 2 x 105 to 1 x 106 cells per well in complete RPMI 1640 medium.

-

Add the Dby HY peptide to the wells at a final concentration of 1-10 µM.[2]

-

Include negative control wells (no peptide or an irrelevant peptide) and positive control wells (e.g., Concanavalin A or anti-CD3/CD28 antibodies).

-

-

Downstream Analysis (choose one or more):

-

Intracellular Cytokine Staining (ICS):

-

Incubate the cells for 4-6 hours in the presence of a protein transport inhibitor such as Brefeldin A.

-

After incubation, harvest the cells and stain for surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-2).

-

Analyze the cells by flow cytometry to determine the percentage of Dby-specific, cytokine-producing CD4+ T cells.

-

-

ELISpot Assay:

-

Perform the restimulation in an ELISpot plate pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ).

-

Incubate for 18-24 hours.

-

Develop the plate according to the manufacturer's instructions to visualize and count the number of cytokine-secreting cells.

-

-

T Cell Proliferation Assay:

-

Incubate the cells for 72 hours.

-

Pulse the cells with 1 µCi of [3H]-Thymidine for the final 18 hours of culture.

-

Harvest the cells and measure the incorporation of [3H]-Thymidine using a scintillation counter to determine the proliferative response.

-

-

III. Data Presentation

The following tables summarize representative quantitative data from studies involving the Dby HY Peptide (608-622).

Table 1: In Vivo T Cell Response to Dby HY Peptide (608-622) Immunization

| Mouse Strain | Immunization | Analysis Method | Readout | Result | Reference |

| C57BL/6 (female) | 2 x 107 male splenocytes i.v. | Intracellular Cytokine Staining (ICS) | % of CD4+ T cells producing IFN-γ after in vitro Dby peptide stimulation | ~0.5 - 1.5% | [3] |

| C57BL/6 (female) | Immunization with TRAMP-C2, RM1, normal prostate cells, or male lymphocytes | T cell proliferation assay | Stimulation Index | Increased proliferation against Dby peptide compared to untreated mice | [1] |

Table 2: Ex Vivo T Cell Response to Dby HY Peptide (608-622) Stimulation

| Mouse Strain | In Vivo Condition | Analysis Method | Readout | Result | Reference |

| C57BL/6 (parous female) | Previously pregnant with male fetuses | [3H]-Thymidine incorporation | Fold increase in proliferation (Dby vs. control peptide) | Significant increase | [2] |

| C57BL/6 (virgin female) | Naive | [3H]-Thymidine incorporation | Fold increase in proliferation (Dby vs. control peptide) | No significant increase | [2] |

IV. Visualizations

References

- 1. Adoptive cell therapy of prostate cancer using female mice-derived T cells that react with prostate antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minor Histocompatibility Antigen DBY Elicits a Coordinated B and T Cell Response after Allogeneic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody response to DBY minor histocompatibility antigen is induced after allogeneic stem cell transplantation and in healthy female donors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dby HY Peptide (608-622) in Mouse Transplantation Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the Dby HY Peptide (608-622) in mouse transplantation models. The Dby HY peptide is a minor histocompatibility (H-Y) antigen epitope presented by the MHC class II molecule I-Ab and is instrumental in studying CD4+ T cell responses in the context of graft rejection and tolerance induction in sex-mismatched transplantation settings.

Introduction

The Dby HY peptide, with the sequence NAGFNSNRANSSRSS, is derived from the Dby gene located on the Y chromosome.[1][2] In female mice of the C57BL/6 strain (H-2b haplotype), this peptide is recognized as a foreign antigen when presented by cells from a syngeneic male donor. This specific immune recognition by CD4+ T helper cells plays a crucial role in the rejection of male grafts, such as skin and bone marrow, by female recipients.[3][4] Consequently, the Dby HY peptide serves as a valuable tool to investigate the mechanisms of CD4+ T cell-mediated graft rejection, to explore strategies for inducing antigen-specific immune tolerance, and to study maternal-fetal tolerance.[5][6]

Applications

The Dby HY Peptide (608-622) is utilized in a variety of mouse transplantation models to:

-

Induce and Study Graft Rejection: Pulsing female dendritic cells (DCs) with the Dby peptide can elicit an immune response similar to the injection of male cells, leading to the rejection of subsequent male grafts.[7] This allows for a controlled analysis of the CD4+ T cell-mediated rejection pathway.

-

Induce Antigen-Specific Tolerance: Administration of the Dby peptide under specific conditions, such as via intranasal delivery or loaded onto nanoparticles, can induce tolerance to male grafts.[3][6] This is a key area of research for preventing graft rejection without the need for broad immunosuppression.

-

Investigate Maternal-Fetal Tolerance: The Dby peptide is used to study how the maternal immune system develops tolerance to fetal antigens during pregnancy with male fetuses.[5][8]

-

Dissect Immunodominance: In conjunction with other H-Y antigens (like Uty and Smcy), the Dby peptide can be used to study the hierarchy of immune responses to different minor histocompatibility antigens.[9]

-

As a Tool in Cancer Immunotherapy Research: The immune response to H-Y antigens, including Dby, has been assessed in the context of prostate cancer models.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing the Dby HY Peptide (608-622) in mouse transplantation models.

Table 1: T Cell Proliferation in Response to Dby HY Peptide

| Experimental Model | Cell Source | Stimulant | Proliferation Metric | Result | Reference |

| Pregnancy | Splenocytes from parous female mice | Dby peptide (10 µM) | 3H-Thymidine uptake (Fold increase vs. control) | Significant increase in proliferation compared to virgin mice | [5][8] |

| Immunization with male cells | Splenocytes from female mice | Dby peptide | T cell proliferation assay | Generated immune responses against Dby epitope | |

| Tolerance Induction | Splenocytes from tolerized female mice | Dby peptide | IFN-γ and IL-2 production | Suppressed proliferative and IFN-γ responses |

Table 2: Graft Survival in Dby HY Peptide Models

| Experimental Model | Treatment | Graft Type | Survival Outcome | Reference |

| Tolerance Induction | Intranasal administration of Dby peptide | Male skin graft | Indefinite survival | [6] |

| Tolerance Induction | Dby peptide-loaded PLG nanoparticles | Male bone marrow | Promoted donor-host chimerism | [3] |

| Immunization | Immature female DCs pulsed with Dby peptide | Syngeneic male skin graft | Causes immunization (rejection) | [7] |

Experimental Protocols

Protocol 1: Induction of Immune Tolerance to Male Skin Grafts via Intranasal Peptide Administration

This protocol describes the induction of tolerance to male skin grafts in female mice through the intranasal administration of the Dby HY peptide.

Materials:

-

Dby HY Peptide (608-622)

-

Sterile PBS

-

Female C57BL/6 mice (6-8 weeks old)

-

Syngeneic male C57BL/6 mice (for skin grafts)

-

Anesthesia for mice

Procedure:

-

Peptide Preparation: Dissolve Dby HY Peptide (608-622) in sterile PBS to a final concentration of 1 mg/mL.

-

Tolerance Induction:

-

Lightly anesthetize female C57BL/6 mice.

-

Administer 10 µL of the peptide solution (10 µg) into each nostril (total of 20 µg per mouse).

-

Repeat the administration for three consecutive days.

-

-

Skin Grafting:

-

One week after the final peptide administration, perform a full-thickness tail skin graft from a syngeneic male donor onto the flank of the tolerized female recipient.

-

Monitor graft survival daily. Grafts are considered rejected when less than 10% of the original graft remains viable.

-

-

Analysis:

-

Plot graft survival curves (percentage of surviving grafts over time).

-

At defined time points, splenocytes can be harvested from recipient mice to assess T cell responses to the Dby peptide via proliferation assays or cytokine analysis.[6]

-

Protocol 2: In Vitro T Cell Proliferation Assay

This protocol details the measurement of T cell proliferation in response to the Dby HY peptide.

Materials:

-

Single-cell suspension of splenocytes from experimental mice

-

Dby HY Peptide (608-622)

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

3H-Thymidine

-

Cell harvester and scintillation counter

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or control female C57BL/6 mice.

-

Cell Plating: Plate 2 x 105 splenocytes per well in a 96-well round-bottom plate in complete RPMI-1640 medium.

-

Peptide Stimulation:

-

Add Dby HY Peptide (608-622) to the wells at a final concentration of 10 µM.[5]

-

Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

3H-Thymidine Labeling: For the final 18 hours of incubation, pulse the cells by adding 1 µCi of 3H-Thymidine to each well.[5]

-

Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Visualizations